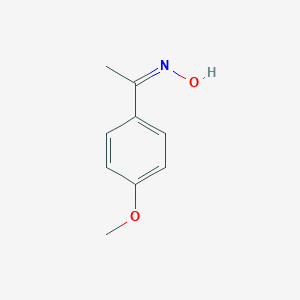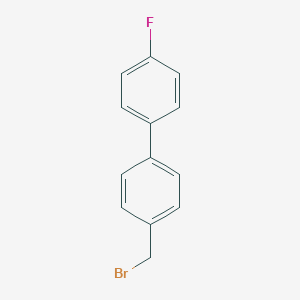![molecular formula C19H14Cl2N4S2 B185712 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine CAS No. 3494-15-3](/img/structure/B185712.png)
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is a chemical compound that has recently gained significant attention in scientific research. This compound is known to have potential applications in the field of drug discovery due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine in lab experiments is its potential to inhibit various enzymes and signaling pathways. This makes it a promising compound for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the toxicity levels of this compound.
Zukünftige Richtungen
There are several future directions for research on 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine. One direction is to further study its mechanism of action and its potential to inhibit various enzymes and signaling pathways. Another direction is to study its potential toxicity levels and its effects on animal models. Additionally, further research is needed to determine its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Synthesemethoden
The synthesis of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine involves a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridazine with sodium methoxide to form 2-methoxy-5-nitropyridazine. The second step involves the reaction of 2-methoxy-5-nitropyridazine with 4-chlorobenzyl mercaptan to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride. The third step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride with sodium sulfide to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide. The final step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide with 4-chlorobenzyl chloride to form 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine.
Wissenschaftliche Forschungsanwendungen
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has potential applications in the field of drug discovery. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains. Additionally, this compound has been tested for its potential to inhibit various enzymes and has shown promising results.
Eigenschaften
CAS-Nummer |
3494-15-3 |
|---|---|
Produktname |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
Molekularformel |
C19H14Cl2N4S2 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H14Cl2N4S2/c20-14-5-1-12(2-6-14)9-26-18-16-17(23-11-22-16)19(25-24-18)27-10-13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,23) |
InChI-Schlüssel |
HNCRPRCOGKJGGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Andere CAS-Nummern |
3494-15-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



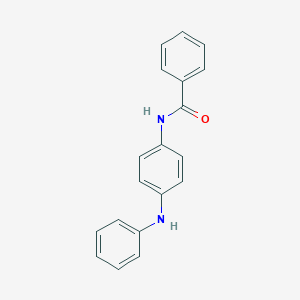
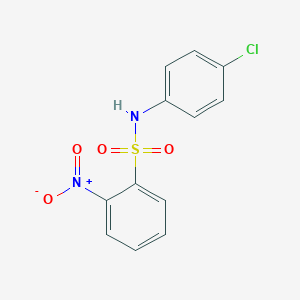

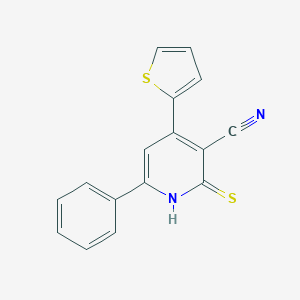
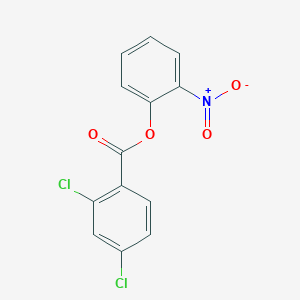
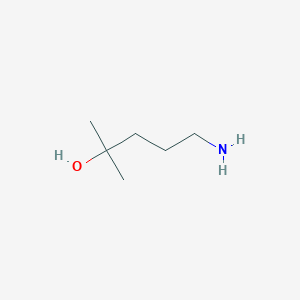
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
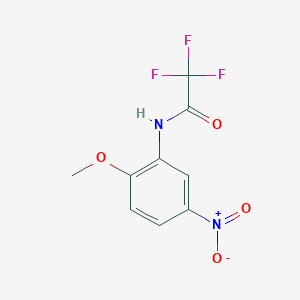
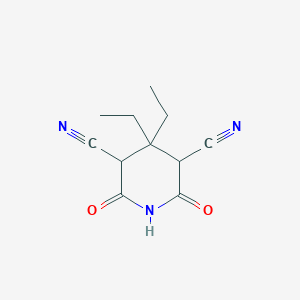
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
